molecular formula C15H12ClFO3 B2854158 3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 351066-27-8

3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde

Cat. No.: B2854158
CAS No.: 351066-27-8
M. Wt: 294.71
InChI Key: WFERYEAZJDJDRJ-UHFFFAOYSA-N
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Description

3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde is a benzaldehyde derivative featuring a chloro substituent at position 3, a methoxy group at position 5, and a 4-fluorobenzyloxy group at position 4. Its molecular formula is C₁₅H₁₂ClFO₃, with a molecular weight of 294.71 g/mol. The compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and heterocyclic compounds, such as thiazolidinones (e.g., CAS 255865-23-7) .

Properties

IUPAC Name

3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-19-14-7-11(8-18)6-13(16)15(14)20-9-10-2-4-12(17)5-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFERYEAZJDJDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-hydroxy-5-methoxybenzaldehyde and 4-fluorobenzyl chloride.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).

    Procedure: The 3-chloro-4-hydroxy-5-methoxybenzaldehyde is reacted with 4-fluorobenzyl chloride in the presence of potassium carbonate and DMF. The reaction mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours.

    Purification: After the reaction is complete, the product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid.

    Reduction: 3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

  • In contrast, the 4-methylbenzyloxy analog () is electron-donating, reducing reactivity but improving solubility in nonpolar solvents . Bromine vs. Chlorine: Brominated analogs (e.g., ) exhibit higher molecular weights and may participate more readily in radical or Ullmann-type coupling reactions due to bromine’s polarizability .
  • Ortho-substituted benzyloxy groups (e.g., 2-chloro in ) create steric hindrance, which could impede access to the aldehyde group in catalytic reactions .
  • Lipophilicity and Solubility :

    • Fluorine in the target compound enhances polarity compared to chloro or methyl analogs, improving aqueous solubility. Conversely, 3-chloro-4-[(3-chlorophenyl)methoxy]-5-methoxybenzaldehyde () has two chlorine atoms, increasing lipophilicity and membrane permeability .

Research Findings and Challenges

  • Synthetic Challenges : Regioselective introduction of substituents is critical. For example, achieving pure para-substitution on the benzyl group requires controlled conditions to avoid ortho/meta byproducts .
  • Purification : Ethoxy and allyl-substituted derivatives () may require specialized chromatographic techniques due to their lower polarity .

Biological Activity

3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde is a synthetic organic compound notable for its structural complexity and potential biological activities. This compound features a methoxy group, a chloro group, and a fluorobenzyl ether, contributing to its reactivity and interaction with biological systems. The exploration of its biological activity has revealed promising antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C15H12ClFO3
  • Molecular Weight : 294.71 g/mol
  • Boiling Point : 415.7 ± 40.0 °C (predicted)
  • Density : 1.304 ± 0.06 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of halogen atoms (chlorine and fluorine) enhances the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or modulation of enzymatic activities, which is crucial for its antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound has been tested against Gram-positive and Gram-negative bacteria, showing effectiveness comparable to established antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Comparison to Ampicillin
Staphylococcus aureus50 µg/mLComparable
Escherichia coli100 µg/mLApproximately 50%

The compound's mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.

Anticancer Activity

In studies focused on cancer cell lines, this compound has demonstrated cytotoxic effects. The compound induces apoptosis in cancer cells through the activation of specific signaling pathways that lead to programmed cell death.

Case Study:
A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM. This suggests that the compound could serve as a potential therapeutic agent in cancer treatment.

Structure-Activity Relationship (SAR)

The unique combination of halogenated groups in this compound enhances its biological activity. The presence of fluorine increases lipophilicity, potentially improving cellular uptake, while chlorine contributes to reactivity with biological targets.

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